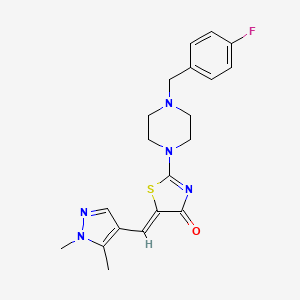

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine-2-carboxylic acid, also known as picolinic acid, is an organic compound and a derivative of pyridine. It is an isomer of nicotinic acid, which is a form of vitamin B3. Piperazine is a cyclic organic compound that is mainly used in the manufacture of pharmaceuticals .

Molecular Structure Analysis

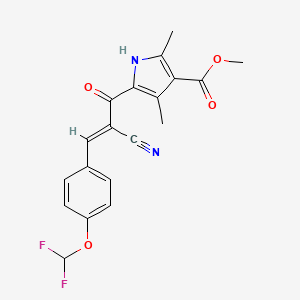

The molecular structure of this compound would be characterized by the presence of the pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom), the piperazine ring (a six-membered ring with 4 carbon atoms and 2 nitrogen atoms), and the amide functional group (consisting of a carbonyl group (C=O) and a nitrogen atom) .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, pyridine compounds can participate in electrophilic and nucleophilic substitution reactions, and amides can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyridine compounds are polar and can participate in hydrogen bonding. Amides are also polar and can form hydrogen bonds with water, making them generally soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit variable and modest activity against bacteria and fungi, showing potential as antimicrobial agents. The synthesis involves 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the formation of amide derivatives with potential biological activity (Patel, Agravat, & Shaikh, 2011).

Supramolecular Complexes

Research on the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary has employed pyridine derivatives, including those similar to pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide. These studies contribute to our understanding of crystal engineering, showcasing how pyridines can disrupt hydrogen-bonded dimers within parent drug crystals and facilitate the formation of both co-crystals and salts (Elacqua et al., 2013).

Vasodilation Properties

Derivatives of pyridine-2-carboxylic acid have been prepared and screened for vasodilation activity. Notably, compounds have shown remarkable potency in inducing vasodilation, suggesting potential applications in treating cardiovascular diseases. This indicates the utility of these derivatives in medicinal chemistry, particularly for cardiovascular therapeutics (Girgis et al., 2008).

Safety And Hazards

Direcciones Futuras

The future research directions would depend on the specific biological activity of this compound. Pyridine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, and piperazine is a common scaffold in pharmaceuticals . Therefore, this compound could potentially be of interest in the development of new therapeutic agents.

Propiedades

IUPAC Name |

N-(2-piperazin-1-ylethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-12(11-3-1-2-4-14-11)15-7-10-16-8-5-13-6-9-16/h1-4,13H,5-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOXYDHHAXCARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)

![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)

![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)

![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)

![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)

![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)